

MLT-943: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	MLT-943	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and biological activities of **MLT-943**, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) protease. The information is intended for researchers and professionals involved in drug discovery and development.

Core Structure and Chemical Properties

MLT-943 is a pyrazolopyrimidine derivative with the chemical formula C16H14ClF3N6O2.[1][2] It is a white solid compound with a molecular weight of 414.77 g/mol .[1][2] The compound is identified by the CAS Number 1832576-04-1.[1][2][3][4]

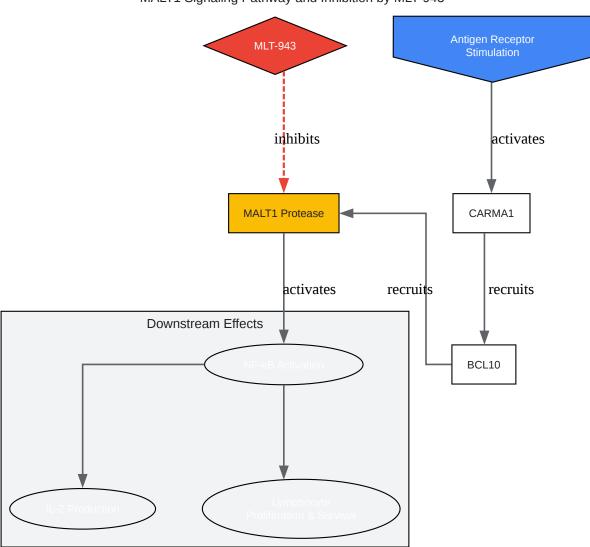


Property	Value	Source
Molecular Formula	C16H14CIF3N6O2	[1][2]
Molecular Weight	414.77 g/mol	[1][2]
CAS Number	1832576-04-1	[1][2][3][4]
Appearance	White Solid	[1]
Purity	99.82%	[1]
SMILES	COINVALID-LINK c1c(NC(=O)Nc2ccnc(c2)C(F) (F)F)cnc2cc(Cl)nn12	[1]
Solubility	DMSO: 247 mg/mL (595.51 mM)	[1]

Mechanism of Action and Signaling Pathway

MLT-943 is a potent, selective, and orally active inhibitor of MALT1 protease.[1][5][6] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-kB pathway in lymphocytes.[7] By inhibiting the proteolytic activity of MALT1, MLT-943 disrupts this signaling cascade, which is critical for the proliferation and survival of certain cancer cells, particularly those of the activated B-cell like subtype of diffuse large B-cell lymphoma (ABC-DLBCL).[7][8] The inhibition of MALT1 protease also modulates immune activation by preventing the cleavage of its substrates.[7]





MALT1 Signaling Pathway and Inhibition by MLT-943

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Caption: MALT1 signaling pathway and its inhibition by MLT-943.

Biological Activity and In Vitro Efficacy



MLT-943 demonstrates potent inhibitory activity against MALT1 protease across different species. This has been primarily assessed through its effect on IL-2 production, a key cytokine in T-cell mediated immune responses.

Assay	Cell Type/Syste m	Stimulus	IC50 (μM)	Extent of Inhibition (%)	Source
IL-2 Reporter Gene Assay	Jurkat T cells	PMA/CD28	0.04 ± 0.02	>90	[9]
IL-2 Release	Human PBMC	-	0.07 - 0.09	-	[1][4][5][9]
IL-2 Release	Human Whole Blood	-	0.6 - 0.8	-	[1][4][5][9]
IL-2 Release	Rat PBMC	-	0.07 - 0.09	-	[9]
IL-2 Release	Rat Whole Blood	-	0.6 - 0.8	-	[9]
IL-2 Release	Dog PBMC	-	0.07 - 0.09	-	[9]
IL-2 Release	Dog Whole Blood	-	0.6 - 0.8	-	[9]

Preclinical In Vivo Studies

Preclinical studies in rats and dogs have been conducted to evaluate the pharmacology and toxicology of **MLT-943**. While demonstrating efficacy in models of autoimmunity, long-term administration has been associated with significant side effects.

Rat Collagen-Induced Arthritis Model

This model was used to assess the anti-inflammatory effects of MLT-943.

Methodology:



- Prophylactic Treatment: MLT-943 was administered orally at a dose of 10 mg/kg once per day, starting at day 0 and continuing until day 20.[9] The compound was suspended in 40% MEPC5 vehicle.[9]
- Therapeutic Treatment: MLT-943 was administered orally at doses of 3 or 10 mg/kg once per day, starting at day 15 and continuing until day 23.[9] The compound was suspended in 0.5% MC/0.5% Tween 80 in water.[9]
- Endpoints: Paw swelling, body weight, anti-collagen antibody titers, and histology of hind paws were assessed.[9]
- Results: MLT-943 effectively reduced joint inflammation and suppressed anti-collagen antibody production.[3][9]

Toxicology Studies in Rats and Dogs

Long-term toxicology studies revealed significant immune-related adverse effects.

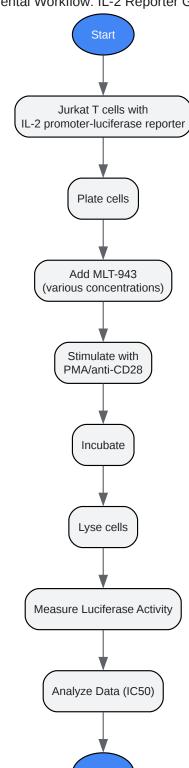
- Methodology:
 - Rats: MLT-943 was administered by oral gavage at doses of 0, 5, 20, or 80 mg/kg/day for 4 or 13 weeks.[9]
 - Dogs: MLT-943 was administered by oral gavage at doses of 0, 0.5, 2, or 5 mg/kg/day for at least 4 weeks, or at doses of 0, 2, and 5 mg/kg/day for at least 13 weeks, with a higher dose group also included.[9]
 - Formulation: MLT-943 was administered as a nanosuspension in 2% (w/v) Kollidon VA64 in Purified Water, USP containing 0.1% (w/v) Sodium Lauryl Sulfate.[9]
 - Monitoring: Clinical signs, body weight, food consumption, hematology, and clinical biochemistry were monitored.[9]
- Results: Prolonged treatment with MLT-943 led to a dose-dependent reduction in regulatory
 T cells (Tregs) and the development of an IPEX-like pathology, characterized by severe
 intestinal inflammation, high serum IgE levels, and systemic T cell activation.[6][7][9] These
 findings highlight potential safety concerns for long-term therapeutic use.[6][9]



Experimental Protocols IL-2 Reporter Gene Assay in Jurkat T cells

The potency of **MLT-943** was assessed using a Jurkat T cell line stably transfected with an IL-2 promoter-luciferase reporter construct.





Experimental Workflow: IL-2 Reporter Gene Assay

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Caption: Workflow for the IL-2 reporter gene assay.



IL-2 Release Assay in Primary Human T cells and PBMCs

This assay measures the direct effect of MLT-943 on IL-2 secretion from primary immune cells.

- Cell Isolation: Primary human T cells or Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.[9]
- Treatment: Cells are pre-incubated with varying concentrations of MLT-943.
- Stimulation: Cells are stimulated to produce IL-2.
- Measurement: The concentration of IL-2 in the cell supernatant is measured, typically by ELISA.

Animal Study Protocols

All animal studies were conducted in accordance with relevant animal welfare regulations.[9]

- Dosing: MLT-943 was administered orally via gavage.
- Sample Collection: Blood samples were collected to measure plasma concentrations of MLT-943 using a validated LC-MS/MS method.[9]
- Pharmacokinetic Analysis: Parameters such as Tmax, Cmax, and AUC were calculated.
- Histopathology: Tissues were collected for histological analysis.[9]

Conclusion

MLT-943 is a well-characterized, potent inhibitor of MALT1 protease with demonstrated efficacy in preclinical models of inflammation. Its detailed mechanism of action through the CBM-NF-κB signaling pathway is understood. However, the induction of a severe IPEX-like pathology in long-term in vivo studies raises significant safety concerns that would need to be addressed for any potential clinical development. This technical guide provides a foundational resource for researchers working with **MLT-943** or other MALT1 inhibitors.



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